3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Catalog No.
S715606
CAS No.
175137-05-0
M.F
C11H9ClN2OS
M. Wt
252.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

CAS Number

175137-05-0

Product Name

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)

InChI Key

MQYJPACEBWKWEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, also known as ACTC, is a small molecule drug candidate being investigated for its potential use in cancer treatment. The molecule belongs to the class of compounds called thiophenes, which are organic compounds containing a five-membered ring with four carbon atoms and one sulfur atom.
The synthesis of ACTC was first reported in 2011 by a team of researchers at the University of Nebraska Medical Center. The researchers were investigating the potential anticancer activity of compounds that could inhibit a protein called Mcl-1, which is overexpressed in many types of cancer cells and is associated with resistance to chemotherapy.
The molecular formula of ACTC is C12H9ClN2OS, and its molecular weight is 268.73 g/mol. The compound is a yellow solid that is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
The structure of ACTC consists of a thiophene ring with an amino group and a carboxamide group attached to it. The 4-chlorophenyl group is attached to the thiophene ring at the 5-position.
The synthesis of ACTC involves the condensation of 3-aminothiophene-2-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the final product, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide.
The structure of ACTC has been characterized using various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Several analytical methods have been developed for the detection and quantification of ACTC in biological samples. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
ACTC has been shown to have potent anticancer activity in preclinical studies. The compound inhibits the Mcl-1 protein, which is involved in the regulation of apoptosis (programmed cell death) and is overexpressed in many types of cancer cells.
In vitro studies have shown that ACTC inhibits the growth of various cancer cell lines, including leukemia, multiple myeloma, and breast cancer. In vivo studies in mice have also demonstrated the efficacy of ACTC in inhibiting tumor growth.
The toxicity and safety profile of ACTC have been investigated in preclinical studies. The compound has been shown to have low toxicity in mice and rats, with no adverse effects observed at doses up to 200 mg/kg.
However, the safety of ACTC in humans has not yet been established, and further studies will be needed to assess the potential side effects and toxicity of the compound in clinical trials.
ACTC has potential applications in several areas of cancer research and drug development. The compound could be used as a lead compound for the development of new anticancer drugs that target the Mcl-1 protein.
ACTC could also be used in combination with other chemotherapy agents to increase their efficacy and overcome resistance to chemotherapy in cancer cells.
The research on ACTC is still in the preclinical stage, and further studies will be needed to assess the efficacy and safety of the compound in clinical trials.
Several research groups are investigating the potential applications of ACTC in cancer research, and the compound has been licensed for development by several biotech companies.
The discovery of ACTC could have significant implications in the development of new cancer therapies. The ability to target the Mcl-1 protein, which is overexpressed in many types of cancer cells, represents a promising approach to overcoming resistance to chemotherapy and improving outcomes for cancer patients.
The development of new drugs based on ACTC could also have implications in other fields of research, including neurodegenerative diseases, where Mcl-1 has been implicated as a therapeutic target.
One limitation of ACTC is that it may not be effective against all types of cancer cells, and further research will be needed to identify the specific types of cancer that are most responsive to the compound.
for research on ACTC could include the development of new analogs with improved efficacy and safety profiles, the investigation of combination therapies that include ACTC and other chemotherapy agents, and the evaluation of the potential applications of the compound in other areas of research, such as neurodegenerative diseases.
Another direction for future research could be to explore the potential use of ACTC in personalized medicine, where the compound could be used to target specific molecular abnormalities in cancer cells based on individual patient profiles.
In conclusion, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide represents a promising lead compound for the development of new cancer therapies. The compound's ability to inhibit the Mcl-1 protein, which is overexpressed in many types of cancer cells, could represent a novel approach to overcoming resistance to chemotherapy and improving outcomes for cancer patients. However, further research will be needed to establish the efficacy and safety of the compound in clinical trials and to explore its potential applications in other areas of research and industry.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Dates

Modify: 2023-08-15

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